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Compound of Interest

Compound Name: (R)-BAY-899

Cat. No.: B8201628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known pharmacokinetic and metabolic

properties of (R)-BAY-899, a selective antagonist of the Luteinizing Hormone Receptor (LHR).

The information is compiled from preclinical studies. Detailed human pharmacokinetic and

metabolism data are not currently available in the public domain.

Pharmacokinetic Properties
(R)-BAY-899 has been characterized in vivo in rat models, demonstrating properties indicative

of a promising drug candidate, including low clearance, a high volume of distribution, a long

half-life, and good oral bioavailability[1].

Quantitative Pharmacokinetic Data in Rats
The following table summarizes the key pharmacokinetic parameters of (R)-BAY-899 in rats

following intravenous (IV) and oral (PO) administration[2].

Parameter
IV Administration (0.5
mg/kg)

PO Administration (2
mg/kg)

Cmax (Maximum

Concentration)
0.97 µg/L 0.24 µg/L

t1/2 (Half-life) 11 hours 12 hours
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Metabolism
In vitro studies using human and rat liver microsomes, as well as rat hepatocytes, indicate that

(R)-BAY-899 has good metabolic stability, which is consistent with its observed low clearance

in vivo[1]. Compared to its predecessor compound, BAY-298, (R)-BAY-899 shows an improved

profile for cytochrome P450 (CYP) enzyme inhibition[1]. Specific metabolites and detailed

metabolic pathways have not been publicly disclosed.

Experimental Protocols
The following are generalized protocols based on the limited information available from

published studies. Researchers should adapt these protocols based on their specific

experimental setup and analytical capabilities.

Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol is designed to determine the basic pharmacokinetic profile of (R)-BAY-899 in rats.

1. Animal Model:

Species: Wistar rats[3].

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark

cycle. Access to food and water ad libitum.

2. Dosing:

Intravenous (IV) Administration:

Formulate (R)-BAY-899 in a suitable vehicle for IV injection (e.g., saline with a co-solvent

like DMSO, if necessary).

Administer a single dose of 0.5 mg/kg via the tail vein[2].

Oral (PO) Administration:

Formulate (R)-BAY-899 in an appropriate oral gavage vehicle (e.g., 0.5%

carboxymethylcellulose).
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Administer a single dose of 2 mg/kg by oral gavage[2].

3. Blood Sampling:

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate

site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours

post-dose).

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until

analysis.

4. Bioanalysis:

Develop and validate a sensitive and specific analytical method for the quantification of (R)-
BAY-899 in rat plasma, typically using liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

5. Pharmacokinetic Analysis:

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key

pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t1/2,

clearance (CL), and volume of distribution (Vd).

Protocol 2: In Vitro Metabolic Stability Assay in
Hepatocytes
This protocol assesses the metabolic stability of (R)-BAY-899 in a liver cell culture system.

1. Materials:

Cryopreserved or fresh rat or human hepatocytes.

Williams' Medium E (WME) supplemented with 5% Fetal Calf Serum (FCS)[1].

(R)-BAY-899 stock solution in a suitable solvent (e.g., DMSO).
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Cold methanol.

2. Procedure:

Thaw and prepare hepatocytes according to the supplier's instructions.

Resuspend the hepatocytes in WME with 5% FCS to a final density of 1.0 × 10^6 viable

cells/mL[1].

Aliquot the hepatocyte suspension into glass vials.

Pre-incubate the vials at 37°C in a shaking water bath (e.g., at 580 rpm)[1].

Initiate the reaction by adding (R)-BAY-899 to a final concentration of 1 µM[1].

At various time points (e.g., 0, 2, 8, 16, 30, 45, and 90 minutes), withdraw an aliquot of the

cell suspension[1].

Immediately quench the metabolic activity by adding an equal volume of cold methanol[1].

Vortex the samples and centrifuge to pellet the protein.

Transfer the supernatant to a new tube for analysis.

3. Analysis:

Analyze the concentration of the remaining (R)-BAY-899 in the supernatant using a validated

LC-MS/MS method.

Calculate the percentage of the parent compound remaining at each time point and

determine the in vitro half-life and intrinsic clearance.

Visualizations
Luteinizing Hormone Receptor Signaling Pathway
(R)-BAY-899 acts as an antagonist at the Luteinizing Hormone Receptor (LHR), a G-protein

coupled receptor (GPCR). The diagram below illustrates the mechanism of action.
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Caption: Mechanism of action of (R)-BAY-899 at the LHR.

Experimental Workflow for In Vivo Pharmacokinetic
Study
The following diagram outlines the key steps in conducting an in vivo pharmacokinetic study of

(R)-BAY-899.
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Caption: Workflow for a preclinical pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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